molecular formula C12H21ClO B12596106 (2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane CAS No. 646534-09-0

(2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane

Cat. No.: B12596106
CAS No.: 646534-09-0
M. Wt: 216.75 g/mol
InChI Key: BQKSTRJSISPPEE-RYUDHWBXSA-N
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Description

(2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropropene and heptanal.

    Epoxidation Reaction: The key step in the synthesis is the epoxidation of the double bond in 3-chloropropene. This can be achieved using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions.

    Formation of the Oxirane Ring: The reaction proceeds with the formation of the oxirane ring, resulting in the desired epoxide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols, while reduction can produce alcohols.

Scientific Research Applications

(2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be employed in studies related to enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects, is ongoing.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-pentyloxirane
  • (2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-nonyloxirane

Uniqueness

(2S,3S)-2-(3-Chloroprop-1-en-1-yl)-3-heptyloxirane is unique due to its specific structural features, such as the heptyl group and the chloropropenyl group. These features confer distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

646534-09-0

Molecular Formula

C12H21ClO

Molecular Weight

216.75 g/mol

IUPAC Name

(2S,3S)-2-(3-chloroprop-1-enyl)-3-heptyloxirane

InChI

InChI=1S/C12H21ClO/c1-2-3-4-5-6-8-11-12(14-11)9-7-10-13/h7,9,11-12H,2-6,8,10H2,1H3/t11-,12-/m0/s1

InChI Key

BQKSTRJSISPPEE-RYUDHWBXSA-N

Isomeric SMILES

CCCCCCC[C@H]1[C@@H](O1)C=CCCl

Canonical SMILES

CCCCCCCC1C(O1)C=CCCl

Origin of Product

United States

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